

preparing DW71177 stock solution for experiments

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Compound of Interest

Compound Name: DW71177

Cat. No.: B12376189

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Application Notes and Protocols: DW71177

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW71177 is a novel and potent small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.^[1] As a^[1]^[2]^[3]triazolo[4,3-a]quinoxaline-based compound, **DW71177** has demonstrated significant anti-leukemic activity.^[1]^[4]^[5] Its mechanism of action involves specific binding to the acetyl-lysine (Kac) binding pocket of BD1, which plays a crucial role in regulating the expression of oncogenes.^[1]^[5] This selective inhibition of BD1 makes **DW71177** a valuable tool for research in oncology, particularly in the context of acute myeloid leukemia.^[1]^[4]^[5]

This document provides detailed protocols for the preparation of **DW71177** stock solutions for use in in vitro and in vivo experimental settings.

Physicochemical and Biological Properties

A summary of the key quantitative data for **DW71177** is presented below for easy reference.

Property	Value	Source
Chemical Formula	C ₂₀ H ₂₈ N ₆ O ₂	[1] [6]
Molecular Weight	384.48 g/mol	[1] [4]
CAS Number	2241311-72-6	[1] [6]
Mechanism of Action	Selective inhibitor of BET bromodomain 1 (BD1)	[1] [7]
Purity	>98% (batch-specific)	[1]

Experimental Protocols

Preparation of a 10 mM DW71177 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.[\[2\]](#)[\[8\]](#)

Materials:

- **DW71177** powder (purity >98%)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes

Procedure:

- Pre-weighing Preparation: Allow the vial of **DW71177** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh out 1 mg of **DW71177** powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

- Solvent Addition: Based on the molecular weight (384.48 g/mol), calculate the required volume of DMSO to achieve a 10 mM concentration.
 - Volume (L) = Moles / Molarity
 - Moles = Mass (g) / Molecular Weight (g/mol) = 0.001 g / 384.48 g/mol = 2.60×10^{-6} mol
 - Volume (L) = 2.60×10^{-6} mol / 0.010 mol/L = 2.60×10^{-4} L = 260 μ L
 - Add 260 μ L of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of **DW71177**.
- Dissolution: Vortex the solution until the **DW71177** powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.[4]

Stock Solution Preparation Quick Reference Table The following table provides pre-calculated solvent volumes for preparing various concentrations of **DW71177** stock solutions based on a molecular weight of 384.48 g/mol .[1]

Desired Concentration	Mass of DW71177 (mg)	Volume of DMSO (μ L)
1 mM	1	2601
5 mM	1	520
10 mM	1	260
50 mM	1	52
1 mM	5	13005
5 mM	5	2601
10 mM	5	1300
50 mM	5	260

Preparation of Working Solutions for Cell-Based Assays

For cell-based experiments, the high-concentration DMSO stock solution must be diluted to the final desired concentration in cell culture media. It is crucial to maintain a low final DMSO concentration (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

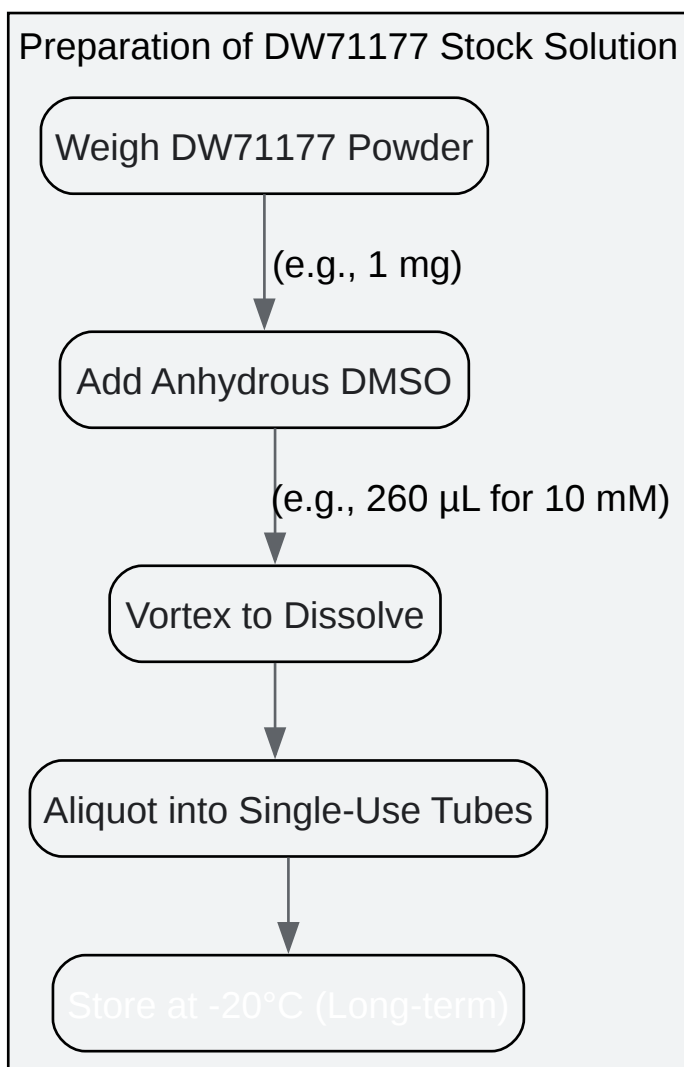
Procedure:

- **Intermediate Dilution (Optional but Recommended):** Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 μM working solution, dilute the 10 mM stock 1:100 (e.g., 2 μL of 10 mM stock + 198 μL of media).
- **Final Dilution:** Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 1 μM in a well containing 200 μL of media, add 2 μL of the 100 μM intermediate solution.
- **Vehicle Control:** Prepare a vehicle control by adding the same final concentration of DMSO to control wells.

Typical Concentration Range for In Vitro Experiments: The effective concentration of BET inhibitors can vary widely depending on the cell line and assay. For initial screening, a broad concentration range is recommended.^{[9][10]} Subsequent experiments can use a narrower range based on initial results.

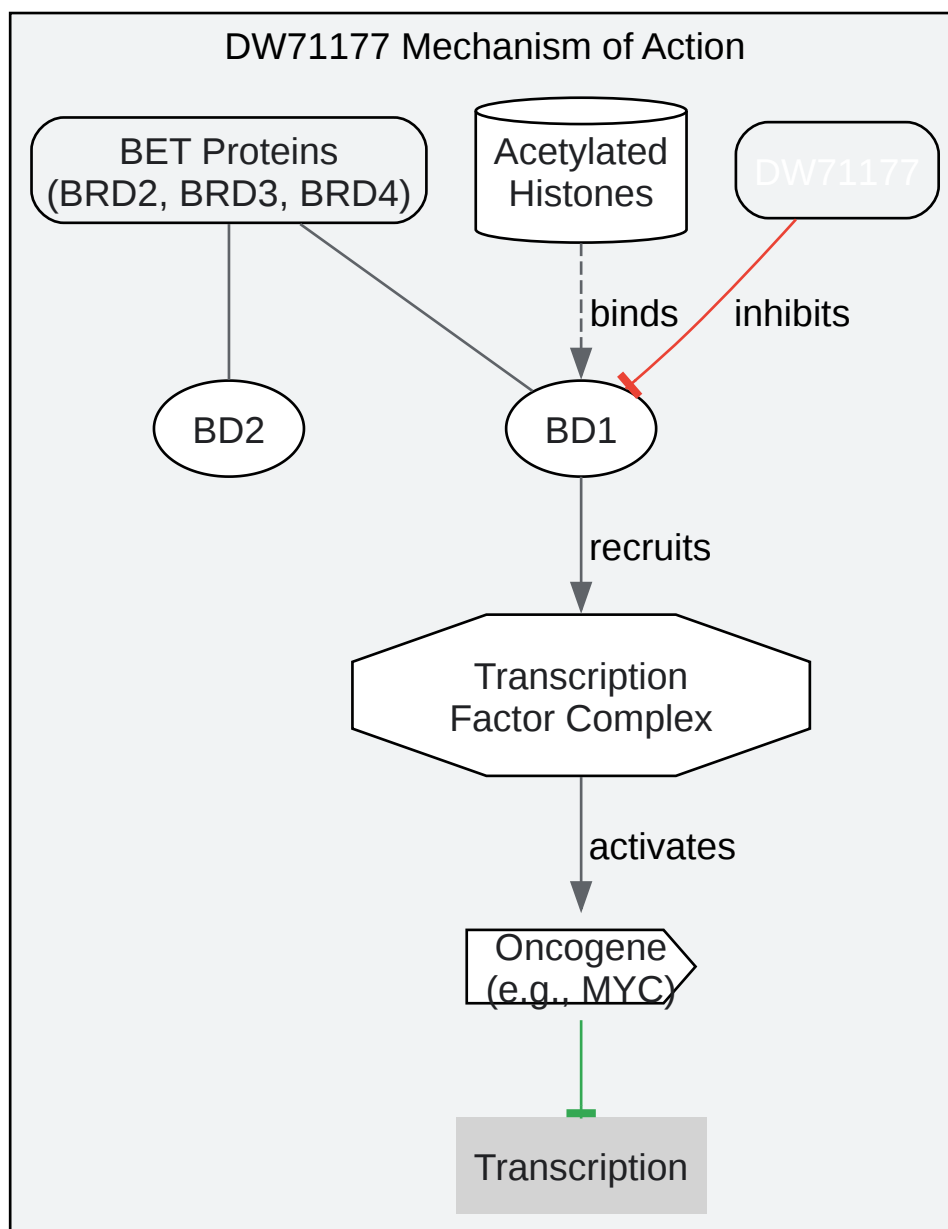
Experiment Type	Suggested Concentration Range
Initial Drug Screening	1 nM - 10 μM
IC ₅₀ /GI ₅₀ Determination	Low nM to low μM range
Mechanism of Action Studies	~100 nM - 1 μM

Diagrams



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Caption: Workflow for preparing a **DW71177** stock solution.



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Caption: **DW71177** selectively inhibits the BD1 domain of BET proteins.

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